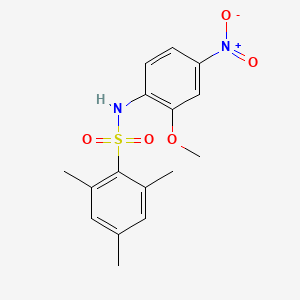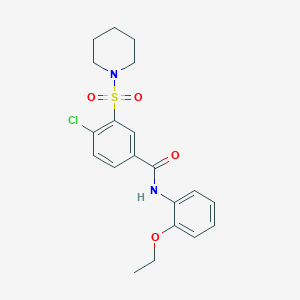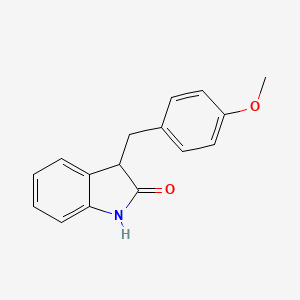![molecular formula C15H11BrClNO B5115756 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one, also known as BRB-2P, is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
作用机制
The mechanism of action of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It may also induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been shown to exert various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
实验室实验的优点和局限性
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways. Additionally, future research could focus on improving the solubility of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one to make it more suitable for use in certain experiments.
合成方法
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method for the synthesis of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is the Claisen-Schmidt condensation, which involves the reaction between 3-bromo-4-chloroacetophenone and benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one as a yellow crystalline solid with a melting point of 162-164°C.
科学研究应用
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antitumor, and antioxidant properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been investigated for its potential use as an antibacterial and antifungal agent. In the field of agriculture, it has been shown to possess insecticidal and antifeedant properties against various pests.
属性
IUPAC Name |
(E)-3-(3-bromo-4-chloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRKENRCWQULFW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
amine](/img/structure/B5115684.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)



![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
![5-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5115715.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5115723.png)


![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![4-isopropoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115751.png)
![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)